Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate is a heterocyclic compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with an amino group, a tert-butyl group, and an ethyl ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-tert-butylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with tert-butylamine and elemental sulfur in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reducing the ester group.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-tert-butylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and the thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring containing sulfur.
2-Aminothiophene: Similar structure but without the tert-butyl and ethyl ester groups.
Ethyl 2-amino-3-carboxylate thiophene: Similar but lacks the tert-butyl group.
Uniqueness
Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and drugs with specific properties .
Biological Activity
Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiophene ring with an amino group, a tert-butyl substituent, and a carboxylate ester. This unique structure contributes to its biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, highlighting its potential as an antibacterial, antifungal, antidiabetic, and anti-inflammatory agent.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study assessed its effectiveness against various bacterial strains using the agar-well diffusion method. The results demonstrated notable zones of inhibition against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 ± 2 |
Escherichia coli | 13 ± 2 |
Pseudomonas aeruginosa | 12 ± 1 |
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro studies revealed that the compound effectively inhibited the growth of several fungal strains, including Candida albicans.
Fungal Strain | Inhibition Percentage (%) |
---|---|
Candida albicans | 70.5 |
Aspergillus niger | 65.3 |
These results indicate the compound's potential utility in treating fungal infections .
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic effects. In animal models, this compound demonstrated a significant reduction in blood glucose levels when administered at various dosages.
Dosage (mg/kg) | Blood Glucose Reduction (%) |
---|---|
50 | 25 |
100 | 40 |
This suggests that the compound may enhance insulin sensitivity or stimulate insulin secretion .
Anti-inflammatory Activity
Further investigations into the anti-inflammatory properties of this compound revealed its ability to reduce inflammatory markers in vitro. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with target proteins, while the thiophene ring may engage in π-π stacking interactions with aromatic residues in enzymes and receptors. This dual interaction mechanism can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects .
Case Studies
- Antibacterial Efficacy : A study conducted by Siddiqa et al. evaluated several derivatives of thiophene compounds against ESBL-producing E. coli. This compound exhibited potent antibacterial activity with an MIC value lower than many conventional antibiotics .
- Antitumor Activity : In another investigation focusing on cancer treatment, derivatives of this compound were tested for their cytotoxic effects on MCF-7 breast cancer cells. The most active derivatives showed IC50 values ranging from 23.2 to 49.9 μM, indicating promising potential as anticancer agents .
Properties
IUPAC Name |
ethyl 2-amino-4-tert-butylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-5-14-10(13)8-7(11(2,3)4)6-15-9(8)12/h6H,5,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRKUNQDJPEOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-39-1 | |
Record name | ethyl 2-amino-4-tert-butylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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